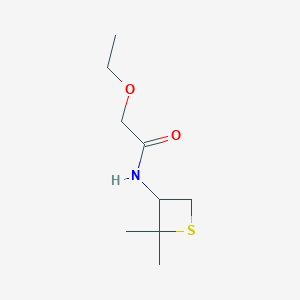
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide is a synthetic organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide typically involves the reaction of 2,2-dimethylthietane with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of protein function. The ethoxyacetamide moiety can also interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A five-membered sulfur-containing heterocycle with similar chemical properties.
Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide is unique due to the presence of both a thietane ring and an acetamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
N-(2,2-dimethylthietan-3-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C9H17NO2S/c1-4-12-5-8(11)10-7-6-13-9(7,2)3/h7H,4-6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
AGAUUKIOKWIKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)NC1CSC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



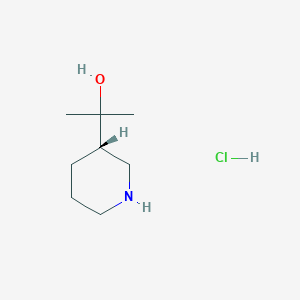
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
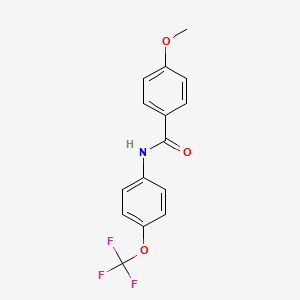

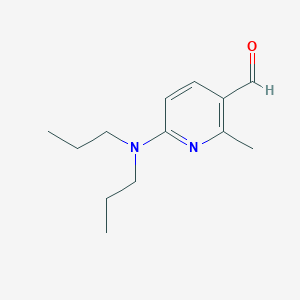


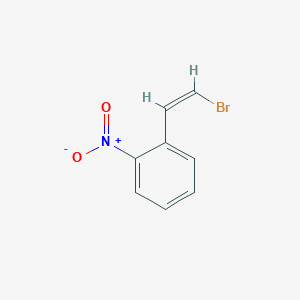
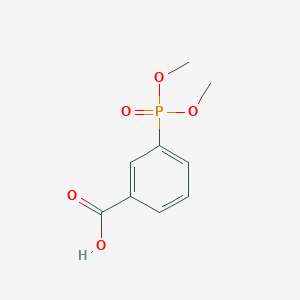

![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
